5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
Overview
Description
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Scientific Research Applications
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-5-(2-chloro-1-hydroxyethyl)indolin-2-one are the dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
The compound acts by blocking the dopamine D2 receptors and serotonin 5-HT2A receptors . This blockade leads to changes in the neurotransmitter levels in the brain, which can help alleviate symptoms of certain mental health disorders.
Biochemical Pathways
The blockade of dopamine D2 and serotonin 5-HT2A receptors affects several biochemical pathways. It can cause dopamine disinhibition , stimulating the dopamine D1 receptors in the prefrontal cortex, which may improve negative and cognitive symptoms . The blockade of 5-HT2A receptors on the presynaptic membrane in the nigrostriatal pathway can cause dopamine disinhibition, which may partially counteract the blockade of dopamine D2 receptors, thus reducing extrapyramidal symptoms . The blockade of 5-HT2A receptors in the hypothalamic-infundibular pathway can also cause dopamine disinhibition, partially counteracting the blockade of dopamine D2 receptors, thus reducing hyperprolactinemia .
Result of Action
The molecular and cellular effects of 6-Chloro-5-(2-chloro-1-hydroxyethyl)indolin-2-one’s action result in improved symptoms of certain mental health disorders. By blocking dopamine D2 and serotonin 5-HT2A receptors, the compound can alleviate positive symptoms (such as hallucinations and delusions), negative symptoms (such as emotional flatness and reduced willful behavior), cognitive symptoms, and depressive symptoms associated with these disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One common method starts with the chlorination of an indole derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-(1-Oxo-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one.
Reduction: Formation of 5-(1-Hydroxyethyl)-6-chloro-1H-indole-2(3H)-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-2(3H)-one: Lacks the hydroxy and chloroethyl groups, making it less reactive.
5-(1-Hydroxyethyl)-6-chloro-1H-indole-2(3H)-one: Similar structure but without the chloro group on the ethyl chain.
6-Chloro-1H-indole-2(3H)-one: Lacks the hydroxy and chloroethyl groups, resulting in different chemical properties.
Uniqueness
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is unique due to the presence of both hydroxy and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMREGYTKNNZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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